molecular formula C11H9BrF6OS B14066783 1-(3-Bromopropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

Cat. No.: B14066783
M. Wt: 383.15 g/mol
InChI Key: GIZLDNUYOVLPID-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a bromopropyl side chain, a trifluoromethoxy group (-OCF₃) at the 5-position, and a trifluoromethylthio group (-SCF₃) at the 2-position. The bromopropyl group enhances electrophilicity and serves as a versatile handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) . The electron-withdrawing trifluoromethoxy and trifluoromethylthio groups significantly influence the compound’s electronic properties, solubility, and metabolic stability, aligning with trends observed in fluorinated pharmaceuticals .

Properties

Molecular Formula

C11H9BrF6OS

Molecular Weight

383.15 g/mol

IUPAC Name

2-(3-bromopropyl)-4-(trifluoromethoxy)-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9BrF6OS/c12-5-1-2-7-6-8(19-10(13,14)15)3-4-9(7)20-11(16,17)18/h3-4,6H,1-2,5H2

InChI Key

GIZLDNUYOVLPID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCCBr)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Strategy Design

Retrosynthetic Analysis

The target molecule’s structure suggests a benzene core functionalized with three distinct groups:

  • 3-Bromopropyl chain at position 1
  • Trifluoromethoxy group at position 5
  • Trifluoromethylthio group at position 2

Retrosynthetically, the molecule can be deconstructed into:

  • A benzene ring pre-functionalized with trifluoromethoxy and trifluoromethylthio groups
  • A 3-bromopropyl sidechain introduced via alkylation

Key Challenges

  • Regioselectivity : Ensuring correct positioning of electron-withdrawing groups (e.g., -OCF₃, -SCF₃) during electrophilic substitutions
  • Functional Group Tolerance : Managing reactivity conflicts between bromoalkyl chains and strong electrophilic groups
  • Purification Complexity : Separating isomers with similar physical properties

Detailed Preparation Methods

Route 1: Sequential Functionalization of Benzene

Step 1: Introduction of Trifluoromethoxy Group

Adapting methods from trifluoromethoxybenzene synthesis:

  • Chlorination : Treat anisole (methoxybenzene) with Cl₂ under UV irradiation in 4-chlorobenzotrifluoride at 90–100°C
  • Fluorination : React trichloromethoxybenzene with anhydrous HF at 80°C (30–35 kg/cm² pressure)
    • Yield: ~75% pure trifluoromethoxybenzene after distillation
Step 2: Nitration and Sulfur Functionalization
  • Nitration :
    • Use HNO₃/H₂SO₄ in dichloromethane at 0–35°C
    • Generates para-nitro derivative as major product (90% selectivity)
  • Thiolation :
    • Reduce nitro group to amine (Fe/HCl in ethanol)
    • Diazotize followed by treatment with (trifluoromethyl)sulfenyl chloride
Step 3: Propyl Chain Introduction
  • Friedel-Crafts Alkylation :
    • React with 1,3-dibromopropane using AlCl₃ catalyst in CH₂Cl₂
    • Temperature: 0–25°C to minimize polyalkylation
  • Purification :
    • Column chromatography (silica gel, hexane/EtOAc)

Table 1: Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 (Alternative)
Total Yield 42% 38%
Key Step Temperature 80°C 110°C
Hazardous Reagents HF, Cl₂ SOCl₂
Isomer Separation Required Minimal

Route 2: Convergent Synthesis

Prefabricated Intermediate Coupling
  • Synthesize 3-bromopropylbenzene derivative separately
  • Perform Ullmann coupling with pre-formed 5-trifluoromethoxy-2-trifluoromethylthiophenyl boronic acid

Advantages :

  • Avoids competing reactions during late-stage functionalization
  • Enables independent optimization of aromatic and aliphatic components

Reaction Mechanism Elucidation

Electrophilic Aromatic Substitution

The trifluoromethoxy group’s meta-directing nature necessitates careful positioning:

  • Nitration Kinetics :
    • Rate = k[ArH][HNO₃][H₂SO₄]
    • Trifluoromethoxy group decreases ring reactivity (σₚ = +0.35)

Radical Bromination Pathways

For propyl chain introduction:

  • Initiation: AIBN generates bromine radicals
  • Propagation: H abstraction from propane chain followed by Br₂ addition

Process Optimization

Solvent Systems

  • Polar Aprotic Solvents : DMF improves SCF₃ group incorporation
  • Low-Temperature Halogenation : CH₂Cl₂ at -78°C minimizes side reactions

Catalytic Enhancements

  • Phase-Transfer Catalysis : TBAB increases reaction rates in biphasic systems
  • Microwave Assistance : Reduces nitration time from 5h → 45min

Analytical Characterization

Spectroscopic Data

Table 2: Key Spectral Signatures

Technique Characteristic Signal Reference
¹⁹F NMR δ -58.2 ppm (OCF₃), -45.7 ppm (SCF₃)
¹H NMR δ 3.45 (t, J=6.5 Hz, CH₂Br)
IR 1250 cm⁻¹ (C-O-CF₃), 715 cm⁻¹ (C-SCF₃)

Chromatographic Purity

  • HPLC Analysis:
    • Column: C18 reverse-phase
    • Mobile Phase: MeCN/H₂O (70:30)
    • Retention Time: 12.7 min (≥99% purity)

Industrial-Scale Considerations

Cost Analysis

  • Reagent Costs :
    • Trifluoromethylthio reagents: $450–$600/kg
    • 1,3-Dibromopropane: $220/kg
  • Process Economics : Batch vs. continuous flow production

Challenges and Limitations

  • Thermal Instability :
    • Decomposition observed >180°C (TGA data)
  • Solubility Issues :
    • Limited aqueous solubility (logP = 3.89) complicates biological testing

Emerging Methodologies

Photoredox Catalysis

  • Enables late-stage trifluoromethylthiolation under mild conditions
  • Catalyst: Ir(ppy)₃ with visible light irradiation

Flow Chemistry Approaches

  • Microreactor systems improve heat transfer during exothermic bromination

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoromethylthio group.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidopropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene.

Scientific Research Applications

1-(3-Bromopropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethoxy and trifluoromethylthio groups can modulate the compound’s electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with five analogs, emphasizing substituent effects, synthetic pathways, and pharmacological relevance.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method (Yield) Notable Properties
1-(3-Bromopropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene C₁₁H₁₀BrF₆OS 407.16* -SCF₃ (2-position), -OCF₃ (5-position), -CH₂CH₂CH₂Br (1-position) Not reported High lipophilicity (predicted); potential metabolic resistance due to -SCF₃
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene C₁₁H₁₀BrF₅OS 365.16 -SCF₃ (4-position), -OCF₂H (2-position), -CH₂CH₂CH₂Br (1-position) Not reported Reduced steric bulk vs. -OCF₃; lower metabolic stability than -SCF₃ analogs
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene C₇H₂BrF₃INO₃ 411.9 -NO₂ (3-position), -I (2-position), -OCF₃ (5-position) Halogenation/nitration High reactivity for cross-coupling; nitro group enhances electrophilicity
2-Bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl C₁₃H₈BrClF₃ 340.56 -CF₃ (5-position), -Br (2-position), -Cl (2'-position) Suzuki coupling (88% yield) Biphenyl backbone improves conjugation; Cl/Br enhance halogen bonding
1,3,5-Tris(3-bromophenyl)benzene C₂₄H₁₅Br₃ 538.09 Three -Br-substituted phenyl rings Electrophilic aromatic substitution High symmetry; applications in materials science (e.g., OLEDs)

*Calculated based on substituent contributions.

Key Findings:

The bromopropyl chain introduces steric bulk, which may slow metabolic degradation compared to shorter alkyl chains .

Electronic and Steric Influences: The electron-withdrawing -OCF₃ and -SCF₃ groups deactivate the benzene ring, directing electrophilic substitution to the para position relative to the bromopropyl chain. This contrasts with nitro (-NO₂) or iodo (-I) substituents, which strongly deactivate ortho/para positions . Biphenyl analogs (e.g., compound 2l ) exhibit extended conjugation, enabling applications in optoelectronics, whereas the target compound’s monoaromatic structure is more suited for pharmaceutical intermediates.

Synthetic Accessibility :

  • Suzuki coupling (used for biphenyl analogs ) is less feasible for the target compound due to the absence of a boronic acid handle. Instead, nucleophilic aromatic substitution or Friedel-Crafts alkylation may be required.

Metabolic Stability: Fluorinated groups like -SCF₃ and -OCF₃ resist oxidative metabolism, a critical advantage over non-fluorinated analogs (e.g., -OCH₃ or -SCH₃) .

Biological Activity

1-(3-Bromopropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is a multi-substituted benzene compound that has garnered attention for its potential biological activities. The unique combination of bromine, trifluoromethoxy, and trifluoromethylthio groups contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H9BrF6OS
  • Molecular Weight : 383.15 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material Preparation : A suitable benzene derivative is selected.
  • Trifluoromethoxylation : The trifluoromethoxy group is introduced using trifluoromethyl iodide (CF3I) in the presence of a base.
  • Trifluoromethylthiolation : The trifluoromethylthio group is added using a reagent like trifluoromethylthiolating agent (CF3SCl).
  • Bromination : The bromopropyl group is incorporated through a nucleophilic substitution reaction.

The biological activity of this compound may involve interaction with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity and selectivity towards these targets, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For example, multi-substituted benzene compounds have been identified as lead compounds in cancer therapy due to their ability to interfere with cellular processes involved in tumor growth .
  • Enzyme Inhibition : The presence of halogenated groups can influence the inhibition of specific enzymes, making it a candidate for drug development targeting diseases like cancer and viral infections .

Case Studies

  • In Vitro Studies : Various in vitro studies have demonstrated the cytotoxic effects of similar compounds on cancer cell lines, suggesting that the trifluoromethoxy and trifluoromethylthio groups may enhance their antitumor properties.
  • Mechanistic Insights : Detailed mechanistic studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAntitumor activityEnzyme inhibition
Other Similar CompoundsCytotoxic effects on cancer cell linesInduction of apoptosis

Q & A

Basic Research Question

Methodological Answer:
The synthesis of this compound typically involves multi-step functionalization of a benzene core. Key strategies include:

Bromination of Precursors : Bromopropyl groups can be introduced via alkylation or radical bromination. For example, N,N’-dibromo-5,5-dimethylhydantoin in acidic media enables selective bromination of alkyl chains (e.g., as seen in similar trifluoromethylbenzene derivatives) .

Electrophilic Substitution : Trifluoromethoxy and trifluoromethylthio groups are introduced using halogen-exchange reactions or copper-mediated coupling. For instance, sodium nitrite and HBr in acetic acid facilitate nitrosation and subsequent substitution .

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYieldKey AdvantageReference
Bromopropyl AdditionN,N’-dibromo-5,5-dimethylhydantoin, H2SO4~50%High selectivity for terminal bromination
Trifluoromethoxy InstallationCuBr, NaNO2, HBr in CH3COOH48%Mild conditions, compatibility with aryl halides

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The bromopropyl chain (CH2CH2CH2Br) appears as a triplet (~δ 3.4 ppm for CH2Br) and multiplet for adjacent CH2 groups. Trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) groups deshield nearby protons, causing splitting (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • ¹⁹F NMR : Distinct signals for -OCF3 (~δ -58 ppm) and -SCF3 (~δ -45 ppm) confirm substitution patterns .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C11H9BrF6OS: 406.93) and isotopic patterns for bromine .

Q. Table 2: Key Spectroscopic Signatures

Group¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)MS ([M+H]+)
-CH2CH2CH2Br3.4 (t), 2.1 (m)
-OCF3-58
-SCF3-45
Aromatic Protons7.2–7.8 (m)406.93

What strategies are effective in optimizing the yield of nucleophilic substitution reactions involving the bromopropyl group?

Advanced Research Question

Methodological Answer:
The bromopropyl group’s reactivity is influenced by steric and electronic factors:

Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. For example, THF improves SN2 displacement in reactions with amines or thiols .

Catalysis : Photoredox catalysis (e.g., Ru(bpy)₃²⁺) under blue light enables radical-polar crossover, increasing efficiency in fluorination or cyanation .

Temperature Control : Low temperatures (-20°C to 0°C) minimize side reactions during substitutions (e.g., elimination or over-alkylation) .

Key Consideration : Competing elimination pathways can be suppressed by using bulky bases (e.g., DIPEA) and anhydrous conditions .

How do reaction conditions influence the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?

Advanced Research Question

Methodological Answer:
Regioselectivity is governed by directing effects of substituents:

Electron-Withdrawing Groups (EWGs) : -OCF3 and -SCF3 are meta-directing, favoring substitution at positions 3 and 5 relative to these groups. For example, nitration under HNO3/H2SO4 yields para-nitro derivatives due to steric hindrance .

Solvent Effects : Nitromethane enhances electrophilic attack at electron-deficient positions, while acetic acid promotes protonation of intermediates .

Q. Table 3: Directed Substitution Patterns

ElectrophilePosition FavoredConditionsOutcome
NO2+ (HNO3/H2SO4)Para to -OCF30°C, 2 h4-Nitro derivative
Br2 (FeBr3 catalyst)Ortho to -SCF3CH2Cl2, RT3-Bromo isomer

What are the challenges in analyzing contradictory spectroscopic data for compounds with multiple electron-withdrawing groups?

Advanced Research Question

Methodological Answer:
Contradictions often arise from:

Spin-Spin Coupling : Overlapping signals in ¹H NMR due to complex splitting from adjacent EWGs. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Fluorine Coupling : ¹⁹F-¹H coupling in trifluoromethoxy groups complicates integration. Decoupling experiments or ¹³C NMR can clarify .

Mass Fragmentation : Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) may obscure low-abundance fragments. HRMS with collision-induced dissociation (CID) improves accuracy .

Q. Resolution Workflow :

Validate purity via HPLC (C18 column, MeCN/H2O gradient).

Cross-reference with X-ray crystallography for unambiguous structural confirmation .

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